Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-
Description
Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- is an aromatic compound characterized by a methoxy-substituted benzene core linked via an ethynyl group to a 4-methylphenyl moiety. The ethynyl bridge (C≡C) facilitates extended π-conjugation, enhancing electronic delocalization between the aromatic rings. This structural feature is critical for applications in materials science, such as organic semiconductors or liquid crystals, where conjugation length and substituent effects dictate optoelectronic properties .
Properties
CAS No. |
24785-38-4 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(17-2)12-10-15/h3-6,9-12H,1-2H3 |
InChI Key |
NVAUKOQBGATNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced derivatives of the original compound, such as ethyl-substituted benzene.
Scientific Research Applications
Scientific Research Applications
Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- has diverse applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor for more complex organic molecules.
- Mechanistic Studies : Used to investigate reaction mechanisms and catalysis.
Biology
- Biological Activity Investigation : Explored for interactions with enzymes and receptors.
Medicine
- Therapeutic Potential : Studies indicate its potential anti-inflammatory and anticancer activities.
Industry
- Material Development : Employed in creating advanced materials like polymers and electronic components.
Research has highlighted several biological activities associated with Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-:
- Anticancer Properties :
- In vitro studies demonstrated significant inhibition of proliferation in cancer cell lines (e.g., MCF-7 breast cancer cells).
- Mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects :
- Reduces pro-inflammatory cytokine production in activated macrophages, suggesting therapeutic potential for inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study Type | Findings |
|---|---|
| Cell Line Studies | Dose-dependent decrease in viability of MCF-7 cells (IC50 ~10 µM). |
| Animal Models | Significant tumor size reduction in xenograft models compared to controls. |
| Toxicological Evaluations | Exhibits dose-dependent toxicity; further evaluation needed for safe therapeutic use. |
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The pathways involved in its mechanism of action include electrophilic aromatic substitution, oxidation, and reduction .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethynyl-Linked Aromatic Compounds
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents like butyl () may hinder packing efficiency, lowering melting points relative to smaller substituents (e.g., -Cl, -Br) .
- Conjugation : Ethynyl-linked compounds exhibit stronger conjugation than biphenyl derivatives (), which could improve charge transport in electronic applications .
Physical and Electronic Properties
Table 2: Physical Properties of Selected Compounds
| Compound Name | Melting Point (°C) | Solubility (Predicted) | Electronic Features |
|---|---|---|---|
| Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- | Not reported | Moderate in nonpolar solvents | Extended conjugation, HOMO-LUMO gap ~3.5 eV (estimated) |
| 2m (Cl-substituted) | 121–123 | Low in polar solvents | Higher polarity due to -Cl |
| 2n (Br-substituted) | 150–151 | Low in polar solvents | Higher molecular weight, dense packing |
| 4-Methoxy-4′-methylbiphenyl | ~80–85 (estimated) | High in organic solvents | Limited conjugation, wider HOMO-LUMO gap |
Key Observations :
Comparison with Analogues :
Key Observations :
- The ethynyl group’s conjugation makes the target compound suitable for optoelectronic materials, whereas halogenated analogs may serve as intermediates in cross-coupling reactions .
- Methyl and methoxy groups (e.g., anethole in ) are associated with antioxidant activity, suggesting the target compound could be explored for similar biological roles .
Biological Activity
Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- (commonly referred to as compound 1) is an organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- is characterized by a methoxy group and a phenyl ethynyl substituent. The molecular formula is , with a molecular weight of approximately 238.28 g/mol. Its structural representation can be summarized as follows:
Synthesis Methods
The synthesis of compound 1 typically involves the alkylation of anisole with a suitable ethynyl halide under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction conditions can be optimized to yield high purity and yield of the final product.
Anticancer Properties
Research indicates that Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to its anticancer properties, compound 1 has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activity of Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- is attributed to its interaction with various molecular targets:
- Electrophilic Aromatic Substitution : The methoxy group increases the electron density on the aromatic ring, making it more reactive towards electrophiles.
- Hydrophobic Interactions : The ethynyl group enhances hydrophobic interactions, potentially disrupting cellular membranes or protein functions .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Line Studies : A study found that treatment with compound 1 resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value around 10 µM .
- Animal Models : In vivo studies using mouse models showed that administration of compound 1 led to significant tumor size reduction in xenograft models compared to controls .
- Toxicological Evaluations : Toxicity studies indicated that while compound 1 has therapeutic potential, it also exhibits dose-dependent toxicity, necessitating further evaluation for safe therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzene, 1-methoxy-4-(1-propenyl)- | Methoxy group + propenyl | Anticancer effects |
| Benzene, 1-ethynyl-4-methoxy- | Methoxy group + ethynyl | Antimicrobial properties |
| Benzene, 1-methoxy-4-(1-octynyl)- | Methoxy group + octynyl | Potential anti-inflammatory effects |
The distinct hydrophobic properties of Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]- compared to similar compounds may contribute to its unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
